Bay K 8644

概要

説明

ベイ K 8644 は、L 型カルシウムチャネル活性化剤として知られる化学化合物です。ニフェジピン構造類似体であり、主に生化学研究ツールとして使用されています。 ベイ K 8644 は、特に心臓において筋収縮力を高める正のイノトロピック作用を有します .

準備方法

ベイ K 8644 は、ジヒドロピリジン環の形成を含む一連の化学反応によって合成できます。 合成経路は通常、アルデヒドとβ-ケトエステルのアンモニアまたはアミン存在下での縮合、続いてニトロ化およびエステル化反応を含みます . ベイ K 8644 の工業生産は、同様のステップを含みますが、より大規模で行われ、最適化された反応条件と精製技術によって高純度と収率が保証されます .

化学反応の分析

ベイ K 8644 は、以下を含むさまざまな化学反応を起こします。

酸化: ベイ K 8644 は、対応するピリジン誘導体を形成するために酸化される可能性があります。

還元: ベイ K 8644 の還元は、ジヒドロピリジン誘導体の形成につながる可能性があります。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の用途

ベイ K 8644 は、幅広い科学研究用途を備えています。

化学: L 型カルシウムチャネルの特性と挙動を研究するためのツールとして使用されます。

生物学: ベイ K 8644 は、筋収縮や神経伝達物質の放出など、細胞プロセスにおけるカルシウムチャネルの役割を調査するために使用されます。

医学: 心機能を理解し、心臓血管疾患の治療法を開発するための研究で使用されます。

科学的研究の応用

Cardiovascular Research

Bay K 8644 has significant implications in cardiovascular studies due to its ability to modulate calcium channel activity in cardiac myocytes.

- Inotropic Effects : It enhances the contractility of cardiac muscle by increasing calcium influx through L-type calcium channels. Studies show that this compound increases peak current in atrial myocytes, demonstrating a voltage-dependent increase in calcium current . However, its efficacy is reduced in failing hearts, where altered adrenergic signaling diminishes its inotropic effects .

- Mechanism of Action : The compound alters gating kinetics, resulting in prolonged single-channel open time without affecting closed time. This mechanism is crucial for understanding how calcium channel modulators can influence cardiac function under various physiological and pathological conditions .

Neuroscience Applications

This compound also plays a pivotal role in neurobiology, particularly regarding neuronal differentiation and calcium signaling.

- Neuronal Differentiation : Research indicates that this compound promotes the differentiation of neural stem and progenitor cells derived from postnatal mouse brains. This effect is attributed to enhanced calcium signaling, which is critical for neuronal maturation .

- Calcium Channel Modulation : The compound has been shown to activate neuronal calcium channels, supporting sustained calcium currents essential for neurotransmitter release and synaptic plasticity. Its agonistic effects are contingent upon the activation of pertussis toxin-sensitive G proteins .

Alcohol Research

This compound has been investigated for its potential effects on alcohol consumption behaviors.

- Reduction of Ethanol Intake : In animal models selectively bred for high ethanol preference, this compound significantly reduced both ethanol intake and preference. This suggests that modulation of calcium channels may play a role in the neurobiological mechanisms underlying alcohol consumption .

Pharmacological Insights

The pharmacological profile of this compound reveals both agonistic and antagonistic properties depending on its enantiomeric form.

- Enantiomer Effects : The (+) enantiomer exhibits positive inotropic effects while the (-) enantiomer acts as a calcium channel antagonist with negative inotropic effects. This duality makes this compound a valuable tool for dissecting the roles of calcium channels in various tissues .

Data Summary Table

Case Studies

- Cardiac Myocyte Studies : In isolated human ventricular myocytes, this compound was shown to have diminished effects on calcium currents in failing hearts compared to non-failing hearts, highlighting its potential use in understanding heart failure mechanisms .

- Neuronal Differentiation : A study demonstrated that when combined with other factors like BIX01294, this compound significantly improved the reprogramming efficiency of mouse embryonic fibroblasts into neurons, showcasing its utility in regenerative medicine .

- Ethanol Preference Studies : In a controlled experiment with alcohol-preferring rats, administration of this compound resulted in a marked decrease in ethanol consumption, suggesting therapeutic avenues for managing alcohol use disorders .

作用機序

ベイ K 8644 は、L 型電位依存性カルシウムチャネルを標的にして作用を発揮します。チャネルの開放状態を延長することによって、これらのチャネルを通るカルシウム流入を増大させます。これにより細胞内カルシウム濃度が上昇し、筋収縮が強化されます。 この化合物の正のイノトロピック作用は、心筋の収縮力を高める能力によるものです .

類似の化合物との比較

ベイ K 8644 は、カルシウムチャネル活性化剤として作用する能力がユニークであり、ニフェジピンなどの多くの他のジヒドロピリジンは、カルシウムチャネル遮断剤として作用します。類似の化合物には以下が含まれます。

ニフェジピン: 高血圧や狭心症の治療に使用されるカルシウムチャネル遮断剤。

アムロジピン: 同様の医学的状態のために使用される別のカルシウムチャネル遮断剤。

ベイ K 8644 のカルシウムチャネルを遮断するのではなく活性化するユニークな特性は、研究において貴重なツールであり、同等の化合物の中でも際立った化合物となっています。

類似化合物との比較

Bay K 8644 is unique in its ability to act as a calcium channel activator, whereas many other dihydropyridines, such as nifedipine, act as calcium channel blockers. Similar compounds include:

Nifedipine: A calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another calcium channel blocker used for similar medical conditions.

Verapamil: A phenylalkylamine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias .

This compound’s unique property of activating calcium channels, as opposed to blocking them, makes it a valuable tool in research and a distinct compound among its peers.

生物活性

Bay K 8644 is a dihydropyridine calcium channel agonist that has been extensively studied for its biological activities, particularly in relation to calcium influx and its effects on various tissues. This article provides a comprehensive overview of the compound's biological activity, including experimental findings, mechanisms of action, and case studies.

This compound primarily acts as an agonist for L-type calcium channels. It increases the probability of channel opening, facilitating a sustained influx of calcium ions () into cells. This mechanism is crucial for various physiological processes, including muscle contraction and neurotransmitter release.

Key Findings:

- Calcium Influx : this compound enhances intracellular calcium levels, leading to increased myosin light chain (MLC) phosphorylation and muscle contraction in vascular smooth muscle cells .

- ROCK Pathway : Studies indicate that this compound induces tension in vascular tissues via RhoA kinase (ROCK)-dependent pathways, although the precise signaling cascade remains to be fully elucidated .

- Neuropharmacological Effects : In vivo studies demonstrate that this compound affects dopamine metabolism by increasing mitochondrial monoamine oxidase (MAO) activities, suggesting implications for behavioral responses .

Calcium Channel Activation

A series of experiments have shown that this compound elicits significant changes in electrical activity and intracellular calcium dynamics:

Case Studies

-

Vascular Smooth Muscle Contraction :

- In experiments with renal and femoral artery rings from rabbits, this compound induced strong increases in intracellular calcium and MLC phosphorylation, leading to sustained contraction. ROCK inhibition significantly reduced these effects, highlighting the importance of the ROCK pathway in mediating the contractile response .

-

Neurobehavioral Impact :

- A study involving mice showed that administration of this compound led to a reversible decrease in striatal dopamine levels and increased MAO activity. This suggests a direct link between calcium channel activation and alterations in neurotransmitter metabolism, which may be relevant for understanding drug interactions in neuropharmacology .

Summary of Biological Activities

This compound has been shown to exert various biological effects through its action on calcium channels:

- Positive Inotropic Effects : Enhances cardiac contractility by increasing intracellular levels.

- Vascular Contraction : Induces tension in vascular smooth muscle via ROCK-dependent pathways.

- Neurotransmitter Modulation : Alters dopamine metabolism and influences behavioral outcomes.

特性

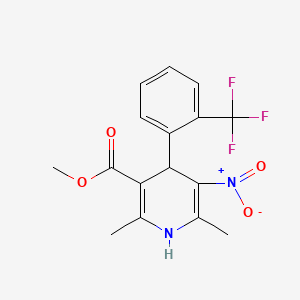

IUPAC Name |

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017346 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71145-03-4 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Bay K8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。